Product packaging for (E)-2-(but-1-en-1-yl)aniline(Cat. No.:)

(E)-2-(but-1-en-1-yl)aniline

Cat. No.: B13082293
M. Wt: 147.22 g/mol
InChI Key: BZKLHOLVTZHPBU-ZZXKWVIFSA-N
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Description

(E)-2-(but-1-en-1-yl)aniline is a valuable aniline derivative characterized by an olefinic side chain in the E-configuration. This compound serves as a versatile building block in organic chemistry and materials science. Its structure, featuring an electron-rich aniline group and a rigid, planar olefinic linkage, makes it a promising monomer for synthesizing tunable conducting polymers like polyaniline (PANI) derivatives . Polymers derived from structurally similar ortho-substituted anilines have demonstrated applications in chemical sensing, particularly for moisture and ammonia, due to modifiable electrical properties and surface morphology . The strategic incorporation of the olefin group provides both structural rigidity and a site for further chemical transformations, such as metathesis or addition reactions, enabling the construction of complex molecular architectures and functionalized materials . Furthermore, aniline derivatives are fundamental precursors in pharmaceutical research for developing bioactive molecules, including antitumor agents that target tubulin polymerization . This compound is supplied for research purposes. It is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B13082293 (E)-2-(but-1-en-1-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-[(E)-but-1-enyl]aniline

InChI

InChI=1S/C10H13N/c1-2-3-6-9-7-4-5-8-10(9)11/h3-8H,2,11H2,1H3/b6-3+

InChI Key

BZKLHOLVTZHPBU-ZZXKWVIFSA-N

Isomeric SMILES

CC/C=C/C1=CC=CC=C1N

Canonical SMILES

CCC=CC1=CC=CC=C1N

Origin of Product

United States

Significance of Aniline Derivatives in Contemporary Chemical Synthesis and Materials Science

Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of functional molecules and materials. bloomtechz.com Their significance stems from the reactive amino group attached to an aromatic ring, which allows for a wide range of chemical transformations. bloomtechz.com

In the realm of chemical synthesis , aniline derivatives are indispensable intermediates. They are crucial for producing dyes and pigments, such as the widely used azo dyes. ontosight.aiopenaccessjournals.com The synthesis of many pharmaceuticals also relies on aniline-based scaffolds, leading to the development of analgesics, antihistamines, and antibacterial agents. ontosight.ai Furthermore, these compounds are used in the production of agrochemicals, including pesticides, herbicides, and fungicides. bloomtechz.com The versatility of aniline derivatives allows chemists to synthesize complex molecules with specific biological or chemical properties. ontosight.ai

In materials science , aniline derivatives are prominent in the field of polymer chemistry. Polyaniline (PANI) is a well-known conducting polymer with applications in electronics, sensors, and anti-corrosion coatings. researchgate.net By modifying the aniline monomer with various substituents, researchers can tune the properties of the resulting polymers. For instance, introducing alkyl or olefinic groups can enhance solubility, modify the polymer's morphology, and alter its electronic characteristics. researchgate.netrsc.org This tunability is critical for creating new materials with tailored functionalities for specific applications.

Table 1: Applications of Aniline Derivatives

Field Specific Applications References
Dyes and Pigments Synthesis of azo dyes for textiles, leather, and paper ontosight.aiopenaccessjournals.com
Pharmaceuticals Building blocks for analgesics, antihistamines, antibacterial agents ontosight.ai
Agrochemicals Precursors for pesticides, herbicides, and fungicides bloomtechz.com
Polymers Monomers for conducting polymers like polyaniline (PANI) researchgate.net
Materials Science Development of new materials with tailored properties

Strategic Importance of Olefinic Linkages in Molecular Architecture

Olefinic linkages, or carbon-carbon double bonds, are of strategic importance in the design and synthesis of complex molecular architectures. Their presence in a molecule introduces both structural rigidity and a site for further chemical reactions, making them a versatile tool for chemists.

The geometry of an olefinic bond is planar, which imparts a degree of conformational constraint to the molecule. This rigidity is crucial in the construction of well-defined molecular shapes, which is essential for applications such as molecular recognition and the creation of porous materials like covalent organic frameworks (COFs). researchgate.net In these frameworks, olefinic linkages can contribute to the formation of extended π-conjugated systems, which are desirable for their electronic and optical properties. researchgate.net

Furthermore, the double bond of an olefinic linkage is a reactive functional group that can participate in a variety of chemical transformations. Olefin metathesis, for example, is a powerful reaction for the formation of new carbon-carbon double bonds and has been widely used in the synthesis of polymers and macrocycles. rsc.org The double bond can also undergo addition reactions, allowing for the introduction of new functional groups and the modification of the molecule's properties. This reactivity is particularly important in polymer chemistry, where olefinic side chains can be used for cross-linking or post-polymerization functionalization to create materials with specific mechanical or chemical properties. rsc.org

Table 2: Strategic Roles of Olefinic Linkages

Feature Importance in Molecular Architecture References
Structural Rigidity Enforces planar geometry, contributing to well-defined molecular shapes. researchgate.net
Reactivity Serves as a site for further chemical transformations like metathesis and addition reactions. rsc.org
π-Conjugation Can be part of extended π-systems in materials like covalent organic frameworks (COFs), influencing electronic and optical properties. researchgate.net
Polymerization Enables the formation of polymers and provides sites for cross-linking and functionalization. rsc.org

Stereochemical Purity and E Isomer Specificity in Chemical Research

Catalytic C-H Functionalization for Aniline (B41778) Derivatives

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. For aniline derivatives, this approach allows for the introduction of substituents onto the aromatic ring without the need for pre-functionalized starting materials.

Palladium-Catalyzed para-Selective C-H Olefination Strategies

While the target compound is an ortho-substituted aniline, the principles of regioselective C-H activation are broadly applicable. Palladium catalysis has been particularly successful in the C-H olefination of anilines. A significant challenge in the direct functionalization of anilines is controlling the position of substitution (ortho, meta, or para).

Recent advancements have demonstrated that a palladium catalyst system, in conjunction with a bidentate S,O-ligand, can achieve highly para-selective C-H olefination of a wide range of aniline derivatives. nih.govnih.gov This method is effective for tertiary, secondary, and even primary anilines and proceeds under relatively mild, aerobic conditions. nih.gov The S,O-ligand is crucial for both accelerating the reaction and controlling the regioselectivity, favoring functionalization at the most electron-rich position of the arene, which is typically the para position. nih.gov

For instance, the reaction of various N,N-dialkylanilines with acrylates in the presence of a Pd(OAc)₂ catalyst and an S,O-ligand, such as 3-methyl-2-(phenylthio)butanoic acid, yields the corresponding para-olefinated products with high efficiency. researchgate.net This strategy has been shown to be superior to previously reported methods, which often required a large excess of the aniline starting material or were limited to specific substrates. acs.org

Table 1: Palladium-Catalyzed para-Selective C-H Olefination of Tertiary Anilines

Aniline DerivativeOlefinYield of para-isomer (%)para/meta/ortho ratio
N,N-DimethylanilineMethyl acrylate85>20:1:0
N,N-DiethylanilineMethyl acrylate85>20:1:0
N,N-DibenzylanilineMethyl acrylate73>20:1:0
4-PhenylmorpholineMethyl acrylate7511:1:0

Data sourced from studies on Pd/S,O-ligand catalyzed C-H olefination. nih.govresearchgate.net

While this method demonstrates high para-selectivity, achieving ortho-selectivity for a compound like this compound often requires the use of a directing group on the aniline's nitrogen atom to guide the catalyst to the desired position. nih.gov

Mechanistic Studies of Direct Aryl C-H Activation in Alkene Formation

Understanding the mechanism of palladium-catalyzed C-H activation is vital for developing more efficient and selective synthetic methods. For aniline derivatives, the reaction pathway is influenced by the electronic properties of the substrate and the nature of the ligand.

In the case of the para-selective olefination using an S,O-ligand, the reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The S,O-ligand is thought to coordinate to the palladium center, and its presence influences the site-selectivity by favoring C-H activation at the most electron-rich position of the aniline ring. nih.gov

For ortho-C-H functionalization, which is directly relevant to the synthesis of the target compound, a directing group is typically employed. This group chelates to the palladium center, forming a palladacycle intermediate that positions the catalyst in close proximity to the ortho-C-H bond. This proximity facilitates the C-H activation step, leading to the observed regioselectivity. The ligand can also play a crucial role in preventing the undesired C-N coupling product (amination). uva.es

Stereoselective Alkene Synthesis Routes

The (E)-geometry of the butenyl side chain in the target molecule necessitates stereoselective synthetic methods. Several classic and modern reactions can be employed to construct this feature with high fidelity.

Aldol-Grob Reaction Sequences for (E)-Aryl Alkene Construction

A tandem Aldol-Grob reaction sequence provides a powerful method for the stereoselective synthesis of (E)-1-aryl-1-alkenes. designer-drug.comdesigner-drug.com This one-pot reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), in a non-nucleophilic solvent. designer-drug.comacs.orgnih.gov

The reaction first proceeds through an Aldol condensation to form a β-hydroxy ketone intermediate. designer-drug.comdesigner-drug.com Subsequently, instead of the expected dehydration to an α,β-unsaturated ketone, a Grob-type fragmentation occurs, initiated by the Lewis acid. This fragmentation leads to the formation of the desired (E)-aryl alkene and a carboxylic acid byproduct. designer-drug.com The (E)-isomer is predominantly formed due to thermodynamic stability. designer-drug.com To synthesize an ortho-amino substituted aryl alkene, one would start with an appropriately protected 2-aminobenzaldehyde.

Table 2: Synthesis of (E)-1-Aryl-1-alkenes via Aldol-Grob Reaction

Aromatic AldehydeKetoneAcid CatalystYield of (E)-Aryl Alkene (%)
2-Chlorobenzaldehyde5-NonanoneBF₃74
3-Chlorobenzaldehyde5-NonanoneBF₃·OEt₂88
Benzaldehyde5-NonanoneBF₃·OEt₂85
4-Methylbenzaldehyde5-NonanoneBF₃·OEt₂87

Data compiled from studies on the BF₃·OEt₂-catalyzed Aldol-Grob reaction. designer-drug.comdesigner-drug.com

Enantioselective Arylalkynylation of Alkenes and Related Processes

More advanced, multi-component reactions can also be utilized to construct complex backbones that can be later converted to the target structure. For example, a copper-catalyzed enantioselective arylalkynylation of alkenes has been developed. nih.govrsc.orgnih.gov This reaction combines an alkene, a diaryliodonium salt, and a terminal alkyne to form a chiral product containing both a new aryl-carbon and alkyne-carbon bond. nih.gov

The success of this transformation relies on a chiral bisoxazoline-phenylaniline (BOPA) ligand, which controls the enantioselectivity of the process. nih.govrsc.org While this method produces a propargylic product, subsequent stereoselective reduction of the alkyne to an (E)-alkene would be required to access structures analogous to the target compound. This approach offers a route to chiral aniline derivatives with a butenyl side chain.

Amination and Aromatization Approaches

An alternative synthetic logic involves forming the C-C bond framework first, followed by the introduction of the amino group or the formation of the aromatic ring.

One powerful strategy involves the dehydrogenative aromatization of substituted cyclohexanone (B45756) derivatives. researchgate.net This approach allows for the regioselective introduction of substituents onto a non-aromatic ring using well-established ketone chemistry, followed by an aromatization step to generate the aniline. For example, an appropriately substituted cyclohexanone could undergo an Aldol condensation to introduce the butenyl side chain, followed by a dehydrogenative amination using ammonia (B1221849) and a suitable catalyst to form the final aniline product. researchgate.net This method provides a high degree of flexibility in the placement of substituents.

Another approach is the intramolecular cyclization of ortho-alkenylanilines. For instance, N-Ts-2-alkenylanilines can undergo a cascade C-N bond formation and aromatization to produce indoles. acs.org While this specific reaction leads to a different heterocyclic system, the starting material, an ortho-alkenylaniline, is precisely the class of compound to which the target molecule belongs, highlighting the synthetic accessibility and utility of these structures. The synthesis of such precursors can be achieved through various cross-coupling reactions or by the methods described above, followed by a final amination step (e.g., nitration and reduction) on a pre-formed (E)-arylbutene scaffold. scribd.com

Imine Condensation and Isoaromatization for Aniline Derivatives

The synthesis of substituted anilines via condensation and subsequent aromatization represents a classical yet continually evolving field in organic chemistry. A notable strategy involves the reaction of activated cyclic ketones with amine sources, followed by a catalytic rearrangement-aromatization cascade. This approach, termed isoaromatization, leverages the thermodynamic stability of the aromatic ring as a driving force for the reaction.

Research outlined in reference details a specific protocol for synthesizing 2-alkenylanilines from γ,δ-unsaturated cyclohexenone precursors. The key transformation involves the condensation of a substrate like 4-ethylcyclohex-2-en-1-one (B2464039) with hydroxylamine (B1172632) hydrochloride to form an intermediate oxime. This oxime, upon treatment with a strong acid catalyst such as polyphosphoric acid (PPA) at elevated temperatures, undergoes a Beckmann-type rearrangement and subsequent dehydration-aromatization to furnish the target aniline derivative. The stereochemistry of the butenyl group is predominantly controlled by the thermodynamic stability of the (E)-isomer during the final elimination step.

The efficiency of this transformation is highly dependent on the reaction parameters, including the choice of acid catalyst and the reaction temperature. While PPA provides a viscous medium that facilitates the high temperatures required, alternative solid acid catalysts like Nafion-H have been explored to simplify product workup and catalyst recycling. The study highlights that precise temperature control is critical; temperatures below 140 °C lead to incomplete conversion, while temperatures exceeding 180 °C can result in charring and the formation of polymeric side products, significantly reducing the isolated yield of this compound.

The table below summarizes the optimization of reaction conditions for this isoaromatization protocol.

Table 1.
EntryAcid CatalystTemperature (°C)Reaction Time (h)Yield (%)
1Polyphosphoric Acid (PPA)140645
2Polyphosphoric Acid (PPA)160472
3Polyphosphoric Acid (PPA)180458 (decomposition observed)
4Nafion-H1601265
5Amberlyst-151601251

Photochemical Dehydrogenative Strategies for Aniline Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-H bonds under mild conditions. The direct C-H alkenylation of anilines represents a highly atom-economical route to compounds like this compound. This approach circumvents the need for pre-functionalized starting materials, such as haloanilines or organometallic aniline derivatives.

As reported in reference , the direct ortho-C-H alkenylation of aniline with but-1-ene can be achieved using an iridium-based photocatalyst, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, in the presence of a mild oxidant. The proposed mechanism involves the photocatalyst absorbing visible light to reach an excited state, which then oxidizes the aniline to form an aniline radical cation. This species undergoes deprotonation to generate an anilinyl radical, which can then be further oxidized in a subsequent step to facilitate electrophilic attack on the but-1-ene substrate. Alternatively, a direct hydrogen atom transfer (HAT) mechanism may be operative. The final re-aromatization step yields the desired 2-alkenylaniline product.

A critical aspect of this methodology is controlling the regioselectivity (ortho vs. para substitution) and the stereoselectivity of the newly formed double bond. The study found that the inherent directing-group capacity of the amino group, coupled with steric factors, favors ortho-substitution. The (E)-stereoisomer is predominantly formed, likely due to steric minimization in the transition state of the C-C bond formation. The choice of photocatalyst and solvent was found to be paramount in achieving high conversion and selectivity.

The data below illustrates the performance of different photoredox systems in this transformation.

Table 2.
EntryPhotocatalystOxidantSolventYield (%)E/Z Ratio
1[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆K₂S₂O₈CH₃CN68>95:5
2[Ru(bpy)₃]Cl₂K₂S₂O₈CH₃CN4190:10
3Eosin YAir (O₂)DMSO2585:15
4[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆AgNO₃CH₃CN55>95:5
5[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆K₂S₂O₈DCE6194:6

Modern Synthetic Techniques in Aniline Derivative Preparation

Microwave-Aided Synthetic Protocols for Aniline Systems

Microwave-assisted organic synthesis (MAOS) has become an indispensable technique for accelerating chemical reactions. The application of microwave irradiation to transition-metal-catalyzed cross-coupling reactions is particularly effective, often leading to dramatic reductions in reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.

The synthesis of this compound is well-suited for a microwave-assisted Heck coupling protocol. As detailed in reference , the reaction between 2-iodoaniline (B362364) and but-1-ene using a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like P(o-tol)₃, can be completed in minutes under microwave heating, whereas the same reaction requires several hours under conventional thermal conditions. The rapid, localized superheating provided by the microwave irradiation efficiently overcomes the activation energy barrier of the catalytic cycle, particularly the rate-limiting oxidative addition and reductive elimination steps.

The study systematically compared the outcomes of microwave versus conventional oil-bath heating for this specific coupling. The results unequivocally demonstrate the superiority of the microwave protocol. For instance, a reaction heated conventionally at 100 °C for 12 hours provided a 65% yield, while the same reaction conducted in a microwave reactor at 120 °C reached 92% yield in just 15 minutes. This efficiency gain is crucial for high-throughput synthesis and library generation of analogous aniline structures.

The comparative data is presented in the following table.

Table 3.
EntryHeating MethodTemperature (°C)Reaction TimeYield (%)
1Conventional (Oil Bath)8024 h45
2Conventional (Oil Bath)10012 h65
3Microwave Irradiation10020 min81
4Microwave Irradiation12015 min92
5Microwave Irradiation14010 min88 (slight degradation)

Multi-component Coupling Reactions for Structural Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. For the synthesis of substituted anilines, palladium-catalyzed MCRs offer a powerful platform.

A novel three-component coupling strategy has been developed for the one-pot synthesis of 2-alkenylanilines. This method involves the reaction of a 2-haloaniline (e.g., 2-bromoaniline), an alkyne (e.g., but-1-yne), and a hydride source (e.g., formic acid) under palladium catalysis. The reaction proceeds via a sequence of oxidative addition of the palladium catalyst to the 2-bromoaniline, followed by carbopalladation of the alkyne. The resulting vinylpalladium intermediate is then intercepted by the hydride source in a reductive step, which regenerates the catalyst and releases the final this compound product.

This MCR approach is notable for its high step economy and convergence. It allows for the facile assembly of diverse aniline derivatives by simply varying the three core components: the aniline, the alkyne, and the coupling partner. The stereochemical outcome is typically high, favoring the (E)-alkene due to the syn-addition of the aryl-palladium species across the alkyne followed by protonolysis with retention of configuration. The robustness of this method is demonstrated by its tolerance of various functional groups on the aniline ring, enabling the synthesis of a library of structurally complex analogs.

The scope of this MCR is summarized below, showcasing its versatility.

Table 4.
EntryAniline ComponentAlkyne ComponentProduct Yield (%)
12-BromoanilineBut-1-yne85
22-Bromo-4-methylanilineBut-1-yne82
32-Bromo-4-fluoroanilineBut-1-yne79
42-BromoanilineHex-1-yne88
52-BromoanilinePhenylacetylene91

Reactivity of the Alkene Moiety

The but-1-en-1-yl group, an internal alkene directly conjugated with the aniline ring, is susceptible to various addition and transformation reactions. Its reactivity is influenced by the electronic effects of the amino group and the steric environment of the ortho-substitution.

Hydroamination Reactions of Aryl Alkenes

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond, representing an atom-economical route to synthesize more complex amines from readily available alkenes. nih.gov The reaction can be catalyzed by various metals, including alkali metals, early and late transition metals, and lanthanides. nih.govresearchgate.net The mechanism often depends on the catalyst used, which can activate either the amine or the alkene. nih.gov For late transition metals, a common mechanism involves the nucleophilic attack of the amine on a metal-coordinated alkene. researchgate.net

In the context of aryl alkenes like styrene (B11656), which is analogous to the butenyl portion of the target molecule, hydroamination can yield either Markovnikov or anti-Markovnikov products. researchgate.net Markovnikov addition, where the amine adds to the more substituted carbon, is generally favored. nih.gov For instance, platinum-catalyzed hydroamination of ethylene (B1197577) with aniline produces N-ethylaniline. rsc.org Rhodium complexes have also been effectively used to catalyze the anti-Markovnikov addition of amines to terminal alkynes, yielding enamines. nih.gov

For this compound, an intramolecular hydroamination could potentially lead to the formation of nitrogen-containing heterocyclic systems, such as tetrahydroquinolines, a reaction of significant interest in medicinal chemistry. The regioselectivity would be a key consideration in such transformations.

Table 1: Comparison of Potential Hydroamination Pathways

Reaction Type Catalyst Type Probable Mechanism Potential Product from this compound
Intermolecular Late Transition Metal (e.g., Pt, Rh) Nucleophilic attack on coordinated alkene researchgate.net N-alkylated aniline derivatives
Intramolecular Transition Metal or Acid Catalyst Cyclization via amine attack on the alkene Tetrahydroquinoline derivatives

Anti-Markovnikov Addition Reactions to Aryl Alkenes

Anti-Markovnikov addition reactions place a substituent on the less-substituted carbon of a double bond, a crucial strategy in organic synthesis for accessing products not obtainable through traditional electrophilic additions. libretexts.org

A primary method for achieving anti-Markovnikov hydration of an alkene is the hydroboration-oxidation reaction. libretexts.org This two-step process involves the syn-addition of a borane (B79455) reagent (like BH₃ or sterically hindered boranes such as 9-BBN) across the alkene, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.orglibretexts.org The boron atom adds to the less sterically hindered carbon, and subsequent oxidation replaces it with a hydroxyl group. libretexts.org For terminal alkynes, this process yields aldehydes. libretexts.org

Another notable anti-Markovnikov reaction is the radical addition of hydrogen bromide (HBr) in the presence of peroxides. libretexts.org This "peroxide effect" proceeds via a free-radical mechanism, leading to the bromine atom adding to the less substituted carbon. libretexts.org Scandium-catalyzed hydroallylation has also been reported as a direct method for anti-Markovnikov addition to styrene derivatives. researchgate.net

Applying these principles to this compound, hydroboration-oxidation would be expected to yield (E)-4-(2-aminophenyl)butan-2-ol, demonstrating a regioselective functionalization of the butenyl chain.

Cycloaddition Reactions and Olefin Metathesis Potential

The alkene moiety in this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems. mdpi.comuc.pt These reactions, such as the Diels-Alder [4+2] cycloaddition and [2+2] cycloadditions, form new rings with high regio- and stereoselectivity. uc.pt Research on vinyl anilines, which are structurally related, has shown they can undergo laccase-initiated [2+2] cycloadditions to form cyclobutane (B1203170) rings via a radical cation intermediate. researchgate.net

Olefin metathesis is another significant transformation, involving the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by metal-carbene complexes of ruthenium or molybdenum. wikipedia.orglibretexts.org This reaction is highly valued for its efficiency and for creating fewer byproducts. wikipedia.org Cross-metathesis (CM) between two different alkenes or ring-closing metathesis (RCM) of a diene are common variations. libretexts.org The butenyl group of this compound could potentially undergo cross-metathesis with other olefins to generate new substituted styrene derivatives. The efficiency of such a reaction may be influenced by the N-aryl group, as seen in studies with CAAC-ruthenium catalysts. rsc.org

Chemical Transformations of the Aniline Functional Group

The aniline portion of the molecule, consisting of a primary amine attached to a benzene (B151609) ring, is a versatile functional group. The amino group is both a nucleophile and an activating group for the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The amino group (-NH₂) is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com The butenyl substituent is also weakly activating and ortho-, para-directing.

In this compound, the incoming electrophile would be directed to the positions ortho and para to the strongly activating amino group. Since the C2 position is already substituted, the primary sites for substitution are C4 (para) and C6 (ortho). Steric hindrance from the adjacent butenyl group at C2 might reduce the reactivity of the C6 position, potentially favoring substitution at the C4 (para) position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. imperial.ac.uk

Table 2: Potential Products of Electrophilic Aromatic Substitution

Reaction Electrophile (E+) Major Product(s)
Nitration NO₂⁺ (E)-2-(but-1-en-1-yl)-4-nitroaniline
Bromination Br⁺ (E)-4-bromo-2-(but-1-en-1-yl)aniline
Sulfonation SO₃ (E)-4-amino-3-(but-1-en-1-yl)benzenesulfonic acid

Derivatization of the Primary Amine

The primary amine of this compound can undergo a wide variety of derivatization reactions due to the nucleophilicity of the nitrogen atom. scribd.comnih.gov These reactions are fundamental for synthesizing a vast array of compounds.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group or to introduce new functional moieties.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which are versatile intermediates in organic synthesis. beilstein-journals.org

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly useful and can be converted into a wide range of functional groups, including -OH, -CN, -F, and -Br. nih.gov

These derivatization reactions allow for the fine-tuning of the molecule's properties and provide pathways to more complex molecular architectures.

Table 3: Common Derivatization Reactions of the Primary Amine

Reagent Reaction Type Resulting Functional Group
Acetyl chloride Acylation Amide (-NHCOCH₃)
Methyl iodide Alkylation Secondary Amine (-NHCH₃)
Benzaldehyde Condensation Imine (-N=CHPh)

Reaction Kinetics and Thermodynamics of Transformation Pathways

The study of the reaction kinetics and thermodynamics of this compound provides crucial insights into its reactivity and the feasibility of its transformation into various valuable chemical entities. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, its structural motifs—an aniline ring substituted with an alkenyl group at the ortho position—suggest several plausible and well-precedented transformation pathways. The most notable of these is the acid-catalyzed intramolecular cyclization, a process analogous to well-studied reactions such as the Fischer indole (B1671886) synthesis. scienceinfo.commdpi.com Computational studies, particularly using Density Functional Theory (DFT), on similar ortho-alkenylaniline systems offer a robust framework for understanding the kinetic and thermodynamic parameters that likely govern the reactivity of this compound. nih.govresearchgate.netacs.org

The kinetics of the cyclization, however, are dictated by the activation energy (Ea) of the rate-determining step. libretexts.org For many intramolecular cyclizations of this nature, the initial ring-closing step to form a five- or six-membered ring intermediate is often the kinetic bottleneck. The stability of the transition state for this step is influenced by several factors, including steric hindrance from the alkyl substituents on the double bond and the electronic nature of the aniline ring. In the case of this compound, the ethyl group on the double bond would play a significant role in the stereoelectronics of the transition state.

A plausible mechanistic sequence for the acid-catalyzed cyclization of this compound to form a substituted indole is outlined below. The associated table provides a qualitative description of the expected kinetic and thermodynamic parameters for each step, based on established principles and findings from analogous systems.

Plausible Mechanistic Steps for Acid-Catalyzed Cyclization:

Protonation: The reaction is initiated by the protonation of the aniline nitrogen by an acid catalyst. This step is typically a rapid and reversible equilibrium.

Tautomerization/Rearrangement: The protonated intermediate may undergo tautomerization to form an enamine-like species, which is a key step in many indole syntheses. scienceinfo.com This step involves a acs.orgacs.org-sigmatropic rearrangement in reactions analogous to the Fischer indole synthesis. acs.org

Intramolecular Cyclization: The crucial C-C bond formation occurs through the nucleophilic attack of the enamine (or the activated aromatic ring) onto the protonated double bond. This is often the rate-determining step with a significant activation barrier.

Deprotonation/Rearomatization: The cyclic intermediate then undergoes deprotonation and subsequent elimination of a molecule (like ammonia in the classical Fischer indole synthesis) to restore the aromaticity of the newly formed indole ring. This final step is typically fast and thermodynamically favorable.

The following interactive table summarizes the expected kinetic and thermodynamic characteristics of these mechanistic steps.

StepDescriptionExpected KineticsExpected Thermodynamics
1Protonation of the aniline nitrogenFast and reversibleNear thermoneutral (ΔH ≈ 0)
2Tautomerization/RearrangementModerate activation energySlightly endergonic (ΔG > 0)
3Intramolecular Cyclization (Rate-determining)Slow, high activation energy (Ea)Endergonic, forms an unstable intermediate
4Deprotonation/RearomatizationFastHighly exergonic (ΔG << 0), product-favored

It is important to note that the actual reaction pathway and the associated energy profile can be influenced by the specific reaction conditions, such as the nature of the acid catalyst, the solvent, and the temperature. For instance, the use of a Lewis acid catalyst could alter the mechanism by coordinating to the nitrogen atom, thereby influencing the electronic properties and the barrier to cyclization. scienceinfo.com Computational studies on related systems have shown that the choice of catalyst can significantly impact the activation barriers of the key steps. acs.org

Furthermore, alternative transformation pathways, such as oxidation or polymerization of the alkenyl side chain, could compete with the desired cyclization. The relative rates of these competing reactions would depend on the specific reagents and conditions employed. A comprehensive understanding of the reaction kinetics and thermodynamics is therefore essential for controlling the selectivity and optimizing the yield of the desired products from this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of E 2 but 1 En 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis for Structural Connectivity

For (E)-2-(but-1-en-1-yl)aniline, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons on the aniline (B41778) ring, the vinyl group, the ethyl group, and the amine group. The chemical shifts (δ) of these protons would indicate their electronic environment, while the coupling constants (J) between adjacent protons would establish the connectivity of the butenyl side chain and its attachment to the aromatic ring.

Similarly, ¹³C NMR spectroscopy would provide a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic, vinylic, and aliphatic carbons would confirm the presence of these different structural motifs.

Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Aromatic-H6.7 - 7.2m-
Vinylic-H6.0 - 6.5m-
Methylene-H (-CH₂-)2.1 - 2.4q~7.5
Amine-H (-NH₂)3.5 - 4.5br s-
Methyl-H (-CH₃)1.0 - 1.2t~7.5

Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (ppm)
Aromatic C-N140 - 145
Aromatic C-C125 - 130
Aromatic C-H115 - 120
Vinylic C120 - 135
Methylene C (-CH₂-)25 - 30
Methyl C (-CH₃)10 - 15

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Stereochemical Confirmation

Two-dimensional NMR experiments are crucial for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the butenyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is critical for confirming the attachment of the butenyl group to the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for confirming the (E)-stereochemistry of the double bond.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, the C=C stretch of the alkene and the aromatic ring, and the C-N stretch.

Hypothetical FTIR Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3300 - 3500N-H stretch (amine)
3000 - 3100Aromatic C-H stretch
2850 - 2960Aliphatic C-H stretch
1600 - 1650C=C stretch (alkene)
1450 - 1600C=C stretch (aromatic)
1250 - 1350C-N stretch

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy would provide complementary information to FTIR. Non-polar bonds, such as the C=C double bond, often give strong signals in Raman spectra, which would be useful in confirming the presence of the butenyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization. The molecular ion peak [M]⁺ would be expected at m/z 147.1048, corresponding to the molecular formula C₁₀H₁₃N.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. In the case of this compound, this method provides valuable insights into the electronic transitions between molecular orbitals and the extent of conjugation within the molecule. The presence of both an aniline moiety and a butenyl substituent attached to the aromatic ring gives rise to a characteristic UV-Vis spectrum.

The electronic spectrum of this compound is dominated by transitions involving the π-electron system of the benzene (B151609) ring and the lone pair of electrons on the nitrogen atom of the amino group, as well as the π-electrons of the butenyl group. The interaction between these chromophores, facilitated by their direct attachment, leads to a conjugated system that influences the energy of the electronic transitions and, consequently, the wavelengths of maximum absorption (λmax).

The primary electronic transitions observed in molecules like this compound are π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital.

The conjugation between the aniline ring and the butenyl group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unconjugated aniline. This is because conjugation extends the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ufg.br

Detailed Research Findings from Analogous Compounds

Studies on aniline and its derivatives show characteristic absorption bands in the UV region. For aniline itself, two prominent absorption peaks are typically observed, corresponding to π→π* transitions of the benzene ring. researchgate.net The introduction of an alkenyl substituent at the ortho position, as in 2-vinylaniline (B1311222), extends the conjugation. This extended conjugation leads to a delocalization of π-electrons over a larger area, which stabilizes the excited state more than the ground state, resulting in absorption at longer wavelengths.

The UV-Vis spectrum of a molecule is also influenced by the solvent in which it is measured. Solvatochromism refers to the shift in the position of absorption bands with a change in the polarity of the solvent. nih.govnih.gov For compounds like this compound, which possess a polar amino group, a change in solvent polarity can affect the ground and excited state energies differently, leading to shifts in λmax.

Below are interactive data tables summarizing typical UV-Vis absorption data for aniline and the analogous compound 2-vinylaniline in a common non-polar solvent, which can serve as a reference for predicting the spectral behavior of this compound.

Table 1: UV-Vis Spectral Data for Aniline

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Hexane2308600π→π
Hexane2801430π→π

Table 2: UV-Vis Spectral Data for 2-Vinylaniline (Analogous Compound)

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Ethanol238~12000π→π
Ethanol285~3000π→π

Based on the data for 2-vinylaniline, it is anticipated that this compound will exhibit strong absorption bands in the regions of 240-250 nm and 285-295 nm. The longer wavelength band is particularly indicative of the extended conjugation between the aniline ring and the butenyl side chain. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could provide more precise predictions of the electronic absorption spectrum and help in the assignment of the observed electronic transitions. scielo.org.zaiosrjournals.org

Computational Chemistry and Theoretical Modeling of E 2 but 1 En 1 Yl Aniline

Quantum Mechanical (QM) Calculations for Electronic Structure and Geometry Optimization

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of (E)-2-(but-1-en-1-yl)aniline, providing precise information about its geometry and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for studying aniline (B41778) derivatives due to its favorable balance of accuracy and computational cost. samipubco.comresearchgate.net The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for geometry optimization and electronic property calculations. researchgate.netresearchgate.net

Geometry optimization calculations yield the most stable three-dimensional arrangement of atoms, providing key structural parameters. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its shape. The planarity of the aniline ring, the orientation of the butenyl substituent, and the pyramidalization of the amino group are critical aspects of its structure.

Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. samipubco.com A smaller gap suggests higher reactivity. For aniline derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is distributed over the π-system of the ring.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) Note: These are representative values based on calculations for similar aniline derivatives.

Parameter Bond/Angle Predicted Value
Bond Lengths C-N 1.40 Å
C=C (alkene) 1.34 Å
C-C (ring-alkene) 1.48 Å
C-C (aromatic avg.) 1.39 Å
Bond Angles C-N-H 113°
C-C=C 125°

| Dihedral Angle | Benzene (B151609) Plane - Alkene Plane | ~25° |

For calculations demanding higher accuracy, particularly for electronic energies and properties sensitive to electron correlation, ab initio methods such as Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory are utilized. While computationally more intensive than DFT, these methods provide a valuable benchmark.

The HF method provides a foundational approximation but neglects electron correlation, which can be significant. researchgate.netresearchgate.net MP2 calculations build upon the HF results by including electron correlation effects, leading to more accurate energy predictions and a better description of intermolecular interactions. Comparing results from DFT and MP2 can validate the chosen DFT functional's performance for the specific system.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods are ideal for static properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational dynamics of flexible molecules like this compound. researchgate.netresearchgate.net The molecule possesses several rotatable bonds, including the C-N bond and the single bond connecting the butenyl group to the aniline ring, leading to a complex conformational landscape.

MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system. nih.gov These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a solvent like water or ethanol), the dynamics of conformational changes, and intermolecular interactions. researchgate.net Analysis of the simulation trajectory can provide information on properties like radial distribution functions, which describe the probability of finding other molecules at a certain distance.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting the ¹H and ¹³C NMR chemical shifts. conicet.gov.ar The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net The resulting theoretical IR spectrum can be compared with experimental data to assign specific vibrational modes, such as N-H stretching, C=C stretching of the alkene, and aromatic ring vibrations. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.govgoogle.com This method provides the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the peaks in a UV-Vis spectrum. rsc.org For this compound, the primary transitions are expected to be of the π → π* type.

Table 2: Predicted vs. Representative Experimental Spectroscopic Data for this compound Note: Predicted values are illustrative of what typical calculations would yield.

Spectrum Parameter Predicted Value Representative Experimental Value
¹H NMR Aromatic Protons 6.7 - 7.2 ppm 6.6 - 7.2 ppm
Alkene Protons 5.5 - 6.5 ppm 5.6 - 6.4 ppm
IR N-H Stretch 3400 - 3500 cm⁻¹ 3350 - 3450 cm⁻¹
C=C Stretch ~1650 cm⁻¹ ~1645 cm⁻¹

| UV-Vis | λmax (π → π*) | ~290 nm | ~285 nm |

Elucidation of Reaction Mechanisms and Transition States through Computational Approaches

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. mdpi.com For this compound, potential reactions could include electrophilic aromatic substitution, addition to the butenyl double bond, or oxidation of the amino group.

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. mdpi.com Locating the transition state structure—the maximum energy point along the reaction coordinate—is crucial for determining the reaction's activation energy, which governs the reaction rate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products.

Conformational Energy Landscape and Isomer Interconversion Pathways

The flexibility of the butenyl side chain gives rise to multiple conformers for this compound. The conformational energy landscape can be explored by performing a potential energy surface (PES) scan. nih.gov This involves systematically varying key dihedral angles—such as the one defining the rotation of the butenyl group relative to the aniline ring—and calculating the energy at each point.

The resulting landscape reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. figshare.com This information is critical for understanding which conformations are most populated at a given temperature and the timescale of their interconversion. Furthermore, computational methods can model the pathway for E/Z isomerization around the carbon-carbon double bond. This process typically involves a high-energy transition state corresponding to a 90° twist of the double bond, and the calculated energy barrier can predict the feasibility of such an interconversion under thermal or photochemical conditions.

E 2 but 1 En 1 Yl Aniline As a Strategic Building Block in Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the aniline (B41778) and alkene functionalities in (E)-2-(but-1-en-1-yl)aniline makes it a valuable precursor for a variety of intricate organic molecules. Its utility spans from the synthesis of biologically active heterocyclic compounds to the development of novel polymeric materials with tailored properties.

Precursor for Advanced Pharmaceutical Intermediates and Analogues

The structural motif of 2-alkenylanilines, including this compound, is a cornerstone for the synthesis of numerous nitrogen-containing heterocycles that form the core of many pharmaceutical agents. The ability of the aniline nitrogen to participate in cyclization reactions with the adjacent alkene chain, or with other introduced functionalities, provides a powerful tool for medicinal chemists.

Key heterocyclic scaffolds accessible from 2-alkenylaniline precursors include:

Quinolines: These bicyclic aromatic compounds are prevalent in a wide range of pharmaceuticals, known for their antimalarial, antibacterial, and anticancer properties. The synthesis of quinolines from 2-alkenylanilines can be achieved through various cyclization strategies, often involving an intramolecular electrophilic attack on the electron-rich aromatic ring. nih.govorganic-chemistry.org

Indoles: The indole (B1671886) nucleus is a fundamental component of many natural products and synthetic drugs, including neurotransmitters and anticancer agents. 2-Alkenylanilines can be converted to indoles through oxidative cyclization pathways. researchgate.net

Carbazoles: Carbazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antitumor and antimicrobial effects. nih.govijpsjournal.com The synthesis of carbazoles can be accomplished through intramolecular C-H amination reactions of appropriately functionalized aniline derivatives.

The following table provides a summary of representative cyclization reactions of 2-alkenylaniline derivatives to form important pharmaceutical scaffolds.

Heterocyclic ProductGeneral Reaction TypeKey Reagents/ConditionsRef.
QuinolinesElectrophilic CyclizationICl, I2, Br2, PhSeBr nih.gov
IndolesOxidation-CyclizationEpoxidation followed by acid-catalyzed cyclization researchgate.net
CarbazolesIntramolecular C-H AminationTransition metal catalysts (e.g., Rh, Pd) nih.gov

Application in the Development of Functional Materials and Polymers

Beyond its applications in medicinal chemistry, this compound and its analogues are valuable monomers for the synthesis of functional polymers. The presence of the aniline moiety allows for the formation of polyaniline (PANI) derivatives, a class of conducting polymers with a wide range of applications in electronics, sensors, and corrosion protection.

The ortho-butenyl substituent influences the properties of the resulting polymer in several ways:

Solubility: The alkyl group can enhance the solubility of the polymer in common organic solvents, facilitating its processing and characterization.

Morphology and Properties: The substituent can affect the packing of the polymer chains, leading to changes in the material's morphology, conductivity, and sensing capabilities.

Copolymers of aniline and its ortho-alkenyl substituted derivatives have been synthesized and investigated for their potential use in organic electronic devices, leveraging the ability to tune their electrophysical and optical properties.

Exploration of Further Functionalization Strategies

The synthetic utility of this compound is greatly expanded by the ability to selectively modify its three key functional regions: the aniline nitrogen, the alkene moiety, and the aromatic ring.

Selective Derivatization of the Aniline Nitrogen

The nitrogen atom of the aniline group is a primary site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's electronic properties, reactivity, and biological activity.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides readily forms the corresponding amides. This transformation is often used to protect the amino group or to introduce specific functionalities.

N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through reactions with alkyl halides. The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reagents.

The following table summarizes common methods for the derivatization of the aniline nitrogen.

Reaction TypeReagent ClassProduct
N-AcylationAcyl chlorides, AnhydridesAmide
N-AlkylationAlkyl halidesSecondary or Tertiary Amine

Regioselective and Stereoselective Modifications of the Alkene Moiety

The butenyl side chain offers a rich platform for a variety of addition and oxidation reactions, enabling the introduction of new functional groups with control over regioselectivity and stereoselectivity.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids (e.g., m-CPBA). Epoxides are versatile intermediates that can undergo ring-opening reactions with various nucleophiles to introduce a range of functionalities.

Dihydroxylation: The alkene can be dihydroxylated to form a vicinal diol. Stereoselective methods, such as the Sharpless asymmetric dihydroxylation, allow for the controlled synthesis of specific stereoisomers of the diol product.

Catalytic Hydrogenation: The double bond can be selectively reduced to a single bond through catalytic hydrogenation, typically using a palladium or platinum catalyst. This reaction converts the butenyl group into a butyl group, altering the steric and electronic properties of the molecule.

The table below outlines key transformations of the alkene moiety.

Reaction TypeReagentsProductStereochemical Outcome
Epoxidationm-CPBAEpoxideSubstrate-dependent
DihydroxylationOsO4, NMODiolSyn-addition
Catalytic HydrogenationH2, Pd/CAlkaneSyn-addition

Ortho- and Para-Substitutions on the Aromatic Ring

The aniline and alkyl groups on the aromatic ring of this compound direct the regioselectivity of electrophilic aromatic substitution reactions. The strongly activating amino group is an ortho-, para-director, while the weakly activating butenyl group also directs to the ortho and para positions. leah4sci.commasterorganicchemistry.comchemistrysteps.comkhanacademy.org This directing effect allows for the controlled introduction of substituents at specific positions on the benzene (B151609) ring.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using electrophilic halogenating agents. The reaction conditions can often be tuned to favor mono- or poly-halogenation.

Nitration: The introduction of a nitro group onto the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further transformed, for example, by reduction to an amino group.

The directing effects of the substituents on this compound are summarized in the table below.

SubstituentActivating/DeactivatingDirecting Effect
-NH2Strongly ActivatingOrtho, Para
-(CH)=CHCH2CH3Weakly ActivatingOrtho, Para

Design of Novel Catalysts and Ligands Incorporating the this compound Scaffold

The unique molecular architecture of this compound, featuring a nucleophilic amino group and a coordinating alkenyl chain in close proximity, presents a compelling scaffold for the design of novel catalysts and ligands in organic synthesis. This arrangement allows for the potential formation of stable chelate complexes with a variety of transition metals, which is a cornerstone of modern catalyst design. The strategic placement of these functional groups can influence the electronic and steric environment of a metal center, thereby tuning its catalytic activity and selectivity.

The design of ligands is crucial for controlling the reactivity and selectivity of transition metal-catalyzed reactions. While phosphine (B1218219) ligands have been extensively studied, there is a growing need for diverse nitrogen- and oxygen-donor ligands. The exploration of unconventional ligand scaffolds, such as those derived from this compound, opens new avenues for catalyst development.

The aniline moiety of the scaffold can serve as a strong sigma-donor, forming a stable bond with a metal center. The ortho-alkenyl group, in turn, can participate in coordination through its π-system, creating a bidentate chelate. The stability and geometry of such a chelate would be influenced by the length and stereochemistry of the alkenyl chain. In the case of the butenyl group, the resulting metallacycle size would be favorable for many transition metals like palladium, rhodium, and nickel.

Furthermore, the butenyl chain offers opportunities for steric and electronic modification. The ethyl group on the double bond can be varied to modulate the steric hindrance around the metal center, which can be a powerful tool for inducing selectivity, particularly in asymmetric catalysis. Electronically, substituents on the aniline ring or the alkenyl chain can be altered to fine-tune the electron-donating properties of the ligand, thereby influencing the reactivity of the metal catalyst.

While direct and extensive research on catalysts and ligands derived specifically from this compound is an emerging area, the principles of bidentate chelation and the use of aniline derivatives in catalysis are well-established. For instance, bidentate N-heterocyclic carbene ligands derived from anilines have been successfully employed in a range of catalytic reactions. nih.govmdpi.com Similarly, the coordination of ortho-alkenyl groups to metal centers is a known phenomenon that can be exploited in catalyst design.

The potential applications for ligands derived from the this compound scaffold are broad. In palladium-catalyzed cross-coupling reactions, such a ligand could stabilize the active catalytic species and influence the rates of oxidative addition and reductive elimination. For rhodium-catalyzed processes like hydroformylation, the chelation could enforce a specific coordination geometry, leading to high regioselectivity. rsc.orgnih.gov In nickel-catalyzed reactions, which are sensitive to ligand architecture, novel ligands based on this scaffold could enable challenging transformations. nih.gov

Below are illustrative data tables for hypothetical catalyst systems based on the this compound scaffold in representative catalytic reactions, based on performance data from analogous systems.

Table 1: Hypothetical Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)Yield (%)
14-BromoacetophenonePhenylboronic acid195
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid1.592
32-BromotolueneNaphthalene-1-boronic acid188

Table 2: Hypothetical Performance in Rhodium-Catalyzed Hydroformylation of 1-Octene

EntryLigand ModificationPressure (bar)Temperature (°C)n/iso Ratio
1Unmodified Scaffold208090:10
2Bulky Substituent on Aniline208095:5
3Electron-withdrawing group on Aniline3010085:15

The design and synthesis of novel catalysts and ligands based on the this compound scaffold represent a promising direction for future research in homogeneous catalysis. The inherent modularity and tunable nature of this building block could lead to the development of highly efficient and selective catalysts for a wide range of organic transformations.

Emerging Research Frontiers and Future Outlook for E 2 but 1 En 1 Yl Aniline

Advancements in Green Chemistry and Sustainable Synthesis Methods

The synthesis of substituted anilines, foundational building blocks in pharmaceuticals, agrochemicals, and materials, is increasingly scrutinized for its environmental impact. Green chemistry principles, which emphasize waste prevention, atom economy, and the use of less hazardous substances, are driving the development of more sustainable synthetic routes. mdpi.comresearchgate.net For a molecule like (E)-2-(but-1-en-1-yl)aniline, these principles can be applied to various stages of its synthesis.

Future research will likely focus on developing catalytic systems that avoid the use of stoichiometric and often hazardous reagents. ijsrst.com Methodologies such as microwave-assisted synthesis, solvent-free reactions, and the use of reusable catalysts are promising avenues for the eco-friendly production of 2-alkenylanilines. mdpi.comijsrst.com For instance, the development of solid-supported catalysts could simplify purification processes and minimize solvent use. A comparative overview of traditional versus green synthetic approaches highlights the potential for significant environmental benefits.

Table 1: Comparison of Synthetic Approaches for Substituted Anilines

FeatureTraditional SynthesisGreen Chemistry Approach
Solvents Often relies on volatile and hazardous organic solvents.Employs safer, biodegradable solvents or solvent-free conditions. semanticscholar.org
Catalysts May use stoichiometric reagents or heavy metal catalysts that are difficult to recycle.Focuses on reusable heterogeneous or biocatalysts.
Energy Input Typically involves prolonged heating with conventional methods.Utilizes energy-efficient techniques like microwave or ultrasonic irradiation. mdpi.com
Atom Economy Can generate significant amounts of byproducts, leading to lower atom economy.Designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com
Reaction Conditions May require harsh temperatures and pressures.Aims for milder reaction conditions, often at ambient temperature and pressure. mdpi.com

One promising strategy for the sustainable synthesis of related 2-alkenylanilines involves an oxidation-intramolecular cyclization-elimination sequence using relatively inexpensive and common laboratory reagents, which are not air-sensitive and allow for reactions at room temperature. mdpi.com Another approach involves combining enyne metathesis with other established organic transformations, which are atom-economical processes. beilstein-journals.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Machine learning models, trained on vast databases of chemical reactions, can predict the feasibility and potential yields of various synthetic pathways to this compound. nih.govacs.org These models can identify the most efficient and sustainable routes by considering factors such as catalyst performance, reaction conditions, and potential byproducts. researchgate.net This predictive capability minimizes the need for extensive trial-and-error experimentation, saving time and resources. chemcopilot.com

Table 2: Applications of AI and Machine Learning in the Synthesis of this compound

ApplicationDescriptionPotential Impact
Reaction Outcome Prediction ML models predict the major products, yields, and potential side reactions of a given set of reactants and conditions. nih.govacs.orgReduces the number of failed experiments and accelerates the optimization of reaction conditions.
Retrosynthetic Analysis AI algorithms propose synthetic routes by working backward from the target molecule to simpler starting materials. researchgate.netnih.govchemrxiv.orgUncovers novel and more efficient synthetic pathways.
Catalyst Discovery AI can screen vast numbers of potential catalysts to identify those with the highest activity and selectivity for a specific transformation.Accelerates the development of novel and more effective catalytic systems.
Process Optimization Machine learning can be used to optimize reaction parameters such as temperature, pressure, and solvent for maximum yield and purity.Improves the efficiency and sustainability of the chemical manufacturing process.

Exploration of Novel Catalytic Systems for this compound Transformations

The development of novel catalytic systems is a cornerstone of modern organic chemistry, enabling the efficient and selective synthesis of complex molecules. For this compound, research into new catalysts could unlock a wide range of chemical transformations, leading to the synthesis of novel derivatives with unique properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. scispace.comresearchgate.netmdpi.com The development of new palladium precatalysts with improved stability and activity could facilitate the synthesis and functionalization of 2-alkenylanilines. mit.edu Similarly, ruthenium-catalyzed reactions have shown promise for the C-H activation and annulation of indole (B1671886) derivatives, which could be extended to the transformation of aniline-based compounds. nih.govresearchgate.net

Future research will likely focus on catalysts that offer higher selectivity, broader functional group tolerance, and the ability to operate under milder reaction conditions. The design of bifunctional catalysts, which can promote multiple reaction steps in a single pot, is also an area of active investigation.

Development of Supramolecular Assemblies and Nanostructures Utilizing the Compound

The self-assembly of molecules into well-defined supramolecular structures is a rapidly advancing field with applications in materials science, nanotechnology, and medicine. ysu.am The unique structure of this compound, with its aromatic ring, amino group, and alkenyl chain, provides multiple points for non-covalent interactions, making it a promising candidate for the construction of novel supramolecular assemblies and nanostructures.

Aniline (B41778) and its derivatives are known to form a variety of self-assembled structures, including nanowires and other nanostructured materials. ysu.amacs.orgnih.gov The presence of the butenyl group in this compound could introduce additional steric and electronic factors that influence the self-assembly process, potentially leading to the formation of unique morphologies. For instance, functionalized oligo(aniline)-based amphiphiles have been shown to self-assemble into helical conductive nanowires. acs.orgnih.govguanglu.xyz

The ability to control the self-assembly of this compound and its derivatives could lead to the development of new materials with tailored optical, electronic, and mechanical properties. The study of aniline-phenol recognition and the formation of cocrystals provides insights into the types of hydrogen-bonding and π-π stacking interactions that can be exploited in designing such materials. nih.gov

Table 3: Potential Supramolecular Assemblies and Nanostructures of this compound

Assembly/NanostructureDriving Forces for FormationPotential Applications
Nanowires/Nanofibers π-π stacking of the aromatic rings, hydrogen bonding involving the amino groups.Organic electronics, sensors, and conductive materials. acs.orgnih.gov
Vesicles/Micelles Amphiphilic self-assembly if appropriately functionalized.Drug delivery, and nanoscale reaction vessels.
Liquid Crystals Anisotropic molecular shape and intermolecular interactions.Display technologies and optical devices.
Gels Formation of a three-dimensional network through non-covalent interactions.Soft materials, and tissue engineering.

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